N'-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide
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Overview
Description
N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-((4-chlorophenyl)sulfonyl)-N-(4-methoxyphenyl)benzimidamide
- N’-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide
- N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzamide
Uniqueness
N’-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)benzimidamide is unique due to the specific combination of its functional groups, which can influence its reactivity and biological activity. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-2-27-19-12-10-18(11-13-19)23-21(16-6-4-3-5-7-16)24-28(25,26)20-14-8-17(22)9-15-20/h3-15H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJAUFRJLWVUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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